![molecular formula C19H29N3O2 B3234190 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester CAS No. 1353965-65-7](/img/structure/B3234190.png)
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Overview
Description
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves the modulation of neurotransmitters such as dopamine, serotonin, and acetylcholine. It acts as an agonist at the dopamine D2 and D3 receptors and as an antagonist at the serotonin 5-HT2A receptor. This modulation of neurotransmitters leads to the improvement of cognitive function and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. It has also been found to have a favorable safety profile and low toxicity.
Advantages and Limitations for Lab Experiments
One advantage of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is its potential as a therapeutic agent in the treatment of various diseases. However, its limitations include the need for further research to determine its efficacy and safety in humans.
Future Directions
Future research on [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester should focus on its potential as a therapeutic agent in the treatment of neurological disorders, inflammation, and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans. The development of novel derivatives of this compound may also lead to the discovery of more potent and selective therapeutic agents.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been studied for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-10-12-21-11-4-7-17(13-21)14-22(18-8-9-18)19(23)24-15-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVLDXTSUNOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119621 | |
Record name | Carbamic acid, N-[[1-(2-aminoethyl)-3-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353965-65-7 | |
Record name | Carbamic acid, N-[[1-(2-aminoethyl)-3-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(2-aminoethyl)-3-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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